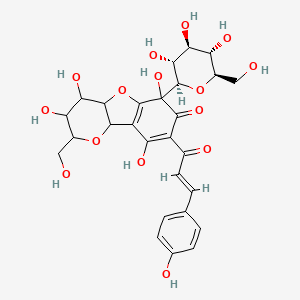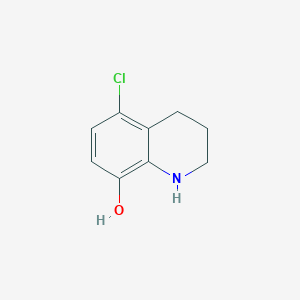
4-Chloro-2-fluorobenzotrifluoride
説明
4-Chloro-2-fluorobenzotrifluoride, also known as 4-Chloro-alpha,alpha,alpha-2-tetrafluorotoluene, is a chemical compound with the molecular formula C7H3ClF4 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorobenzotrifluoride consists of a benzene ring with chlorine, fluorine, and trifluoromethyl groups attached to it . The InChI code for this compound is 1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H .Chemical Reactions Analysis
A recent study has shown that aromatic trifluoromethyl compounds like 4-Chloro-2-fluorobenzotrifluoride can undergo single C−F transformations . These transformations include allylation, thiolation, and azidation of o-hydrosilyl-substituted benzotrifluorides .Physical And Chemical Properties Analysis
4-Chloro-2-fluorobenzotrifluoride has a molecular weight of 198.55 and a density of 1.50 . It is a liquid at ambient temperature .科学的研究の応用
Charge Density Analysis and Intermolecular Interactions : Hathwar and Row (2011) studied the charge density distribution in compounds displaying Cl···F and F···F interactions, providing insights into the nature of these interactions in molecular crystals. This research is significant for understanding the electronic properties of compounds containing 4-Chloro-2-fluorobenzotrifluoride (Hathwar & Row, 2011).
Building Block for Heterocyclic Synthesis : Křupková et al. (2013) described the use of a derivative of 4-Chloro-2-fluorobenzotrifluoride in the synthesis of various nitrogenous heterocycles, highlighting its potential as a versatile building block in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Influence on Lanthanide Complexes : Monteiro et al. (2015) investigated the effect of 4-halogenobenzoate ligands, including 4-Chloro-2-fluorobenzotrifluoride derivatives, on the luminescent and structural properties of lanthanide complexes. This study provides a deeper understanding of how halogens can influence the physical chemistry and luminescent properties of these complexes (Monteiro et al., 2015).
NMR Spectroscopy and Spin–Spin Coupling : Schaefer et al. (1979) conducted a detailed analysis of NMR spectra of benzotrifluoride derivatives, including 4-Chloro-2-fluorobenzotrifluoride. The study provides valuable data on spin–spin coupling constants and mechanisms, which are crucial for understanding molecular structure and dynamics (Schaefer et al., 1979).
Electrochemical Fluorination : Momota et al. (1995) and Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including chlorobenzene derivatives related to 4-Chloro-2-fluorobenzotrifluoride. These studies contribute to understanding the mechanisms and products of electrochemical fluorination, a critical process in the synthesis of fluorinated organic compounds (Momota et al., 1995); (Horio et al., 1996).
Synthesis of Novel Herbicide Beflubutamid : Chen Huan-you (2012) described the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene from 2-fluorobenzotrifluoride, which was used to create the novel herbicide Beflubutamid. This showcases the role of 4-Chloro-2-fluorobenzotrifluoride derivatives in the development of new agricultural chemicals (Chen, 2012).
Safety and Hazards
4-Chloro-2-fluorobenzotrifluoride is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
作用機序
Target of Action
4-Chloro-2-fluorobenzotrifluoride is a chemical compound known for its applications in various industries . It’s important to note that the compound’s primary targets would largely depend on its specific application in a given context.
Mode of Action
It is characterized by its chlorine and fluorine functional groups , which may interact with other molecules in its environment
Biochemical Pathways
As a chemical compound used in various industries , its effects on biochemical pathways would likely depend on the specific context of its use.
Result of Action
Given its use in various industries , the results of its action would likely depend on the specific context and application.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluorobenzotrifluoride. For instance, the compound should be stored at ambient temperature , suggesting that temperature could affect its stability.
特性
IUPAC Name |
4-chloro-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVYSPQZUGVNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557709 | |
| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94444-59-4 | |
| Record name | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)


![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)

![4-[[1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B1368193.png)

![(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1368200.png)



